molecular formula C16H13FN2OS2 B3009411 N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 941924-82-9

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B3009411
CAS No.: 941924-82-9
M. Wt: 332.41
InChI Key: QVBMMMFNSNKIJN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide typically involves the formation of the benzothiazole ring followed by the introduction of the fluorophenylthio and propanamide groups. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate is then reacted with 4-fluorobenzenethiol under appropriate conditions to introduce the fluorophenylthio group. Finally, the propanamide moiety is introduced through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or fluorophenyl rings .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Another benzothiazole derivative used as a fluorescent probe.

    6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Known for its anti-cancer activity.

Uniqueness

N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenylthio group, in particular, enhances its potential as a therapeutic agent and a research tool .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBMMMFNSNKIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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